2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride
Overview
Description
2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride is a chemical compound with a molecular weight of 303.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its unique chemical properties .
Mechanism of Action
Target of Action
Derivatives of pyrrolidine, a component of this compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These receptors play crucial roles in pain perception and growth regulation, respectively .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition . This involves the compound binding to the active site of the target protein, preventing the natural substrate from interacting with the protein and thus inhibiting its function .
Biochemical Pathways
Pyrrolidine derivatives have been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These enzymes are involved in various biochemical pathways, including signal transduction, energy production, and immune response .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Pyrrolidine derivatives have been found to exhibit antioxidative and antibacterial properties, and their effects on the cell cycle have been characterized .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can affect the stability and activity of chemical compounds .
Biochemical Analysis
Biochemical Properties
2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring is known to enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and biochemical research . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, the compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular function . The compound’s metabolism can affect metabolic flux and metabolite levels, which in turn can impact cellular processes and overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity by influencing its interactions with other biomolecules and its ability to modulate cellular processes .
Preparation Methods
The synthesis of 2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(pyrrolidin-1-ylmethyl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Benzylamine Derivatives: Compounds with a benzylamine moiety also show comparable chemical properties and applications.
Chloroacetamide Derivatives: These compounds have similar reactivity due to the presence of the chloroacetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-9-14(18)16-10-12-3-5-13(6-4-12)11-17-7-1-2-8-17;/h3-6H,1-2,7-11H2,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMXEPSCYBWYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CNC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-48-2 | |
Record name | Acetamide, 2-chloro-N-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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